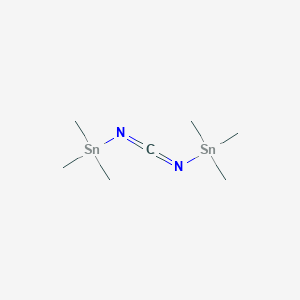

N,N'-bis(trimethylstannyl)methanediimine

Description

Contextualization of Organotin Chemistry in Modern Synthesis and Catalysis

Organotin chemistry, the study of compounds containing tin-carbon bonds, has been a cornerstone of organometallic research since the discovery of diethyltin (B15495199) diiodide by Edward Frankland in 1849. wikipedia.org These compounds are broadly classified based on the number of organic substituents on the tin atom (from mono- to tetraorganotins), which significantly influences their chemical and physical properties. sysrevpharm.orglupinepublishers.com

In modern chemical applications, organotin compounds are widely utilized. A primary industrial use is as heat stabilizers for polyvinyl chloride (PVC), preventing degradation during processing. wikipedia.orglupinepublishers.com Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, serve as effective catalysts for polyurethane formation, silicone vulcanization, and transesterification reactions. wikipedia.org The catalytic activity of many organotin compounds is attributed to the Lewis acidity of the tin center, which can coordinate with reactants, and their thermal stability. lupinepublishers.com The Lewis acidity generally increases as the number of organic groups on the tin atom decreases (RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺). lupinepublishers.com

The synthesis of organotin compounds can be achieved through various methods, including the reaction of Grignard reagents or organoaluminium compounds with tin halides. wikipedia.org A key reaction in this field is the Kocheshkov comproportionation, which allows for the synthesis of organotin halides (RₙSnCl₄₋ₙ) by reacting a tetraorganotin (R₄Sn) with tin tetrachloride (SnCl₄). wikipedia.org This versatility in synthesis and application underscores the enduring importance of organotin chemistry in both industrial and academic research.

Interactive Table: Applications of Organotin Compounds

Overview of Methanediimine Architectures and Their Chemical Significance

Methanediimine is the systematic IUPAC name for the parent compound of a class of molecules more commonly known as carbodiimides. acs.org These compounds are characterized by the RN=C=NR' functional group, which is isoelectronic with carbon dioxide. nih.gov The N=C=N core is typically linear, and this unique cumulenic structure imparts significant reactivity. wikipedia.org

In synthetic organic chemistry, carbodiimides are invaluable as dehydration and coupling agents. nih.gov Their most prominent application is in the formation of amide bonds during peptide synthesis. wikipedia.org Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate the reaction between a carboxylic acid and a primary amine by activating the carboxyl group and subsequently being converted into a poorly soluble urea (B33335) byproduct (dicyclohexylurea), which can be easily removed by filtration. wikipedia.org This reactivity also extends to the formation of esters (Steglich esterification) and other functional groups. wikipedia.org Furthermore, carbodiimides are key reagents in the Pfitzner–Moffatt oxidation, which converts alcohols to aldehydes or ketones under mild conditions using dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.org The versatility and predictable reactivity of the methanediimine core have cemented its role as a fundamental tool in modern organic synthesis. acs.orgnih.gov

Rationale for Investigating N,N'-bis(trimethylstannyl)methanediimine in Organometallic and Coordination Chemistry

While detailed research on this compound is sparse, a strong rationale for its investigation can be constructed from the known chemistry of its components. The molecule combines two trimethylstannyl ((CH₃)₃Sn-) groups with the reactive carbodiimide (B86325) core, suggesting a unique interplay of steric and electronic properties.

The trimethylstannyl groups introduce several key features. They are sterically bulky, which could influence the reactivity of the N=C=N moiety, potentially stabilizing it or directing its reactions. Furthermore, organostannyl groups can act as precursors for other functionalities. For instance, the Sn-N bond in related bis(trimethylstannyl)amines is known to be reactive, and the methyl groups on tin can be exchanged for halides, opening pathways to new derivatives. researchgate.net

Properties

CAS No. |

20706-08-5 |

|---|---|

Molecular Formula |

C7H18N2Sn2 |

Molecular Weight |

367.65 g/mol |

InChI |

InChI=1S/CN2.6CH3.2Sn/c2-1-3;;;;;;;;/h;6*1H3;;/q-2;;;;;;;2*+1 |

InChI Key |

QQLYBFWNMGFTBM-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)(C)N=C=N[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Formation of Imine Linkages in Diimine Systems

The formation of the central C=N-C=N core of diimine systems is a critical aspect of the synthesis of N,N'-bis(trimethylstannyl)methanediimine. Imine synthesis is a well-established area of organic chemistry, typically involving the condensation of a primary amine with an aldehyde or ketone. masterorganicchemistry.comyoutube.com This reaction is generally reversible and often catalyzed by acid. masterorganicchemistry.comyoutube.com The optimal pH for imine formation is typically mildly acidic, around 4.5, as this protonates the carbonyl group, making it more electrophilic, without excessively protonating the amine nucleophile. youtube.com

In the context of diimines, the reaction stoichiometry and the nature of the precursors are crucial. The synthesis of α-diimines, for example, can be achieved through the condensation of a 1,2-dicarbonyl compound with two equivalents of a primary amine. For this compound, a hypothetical precursor would be a geminal diamine or a related species reacting with a suitable carbonyl equivalent. The formation of the imine bond is a reversible process, and in many cases, the equilibrium can be shifted toward the product by removing water. youtube.com However, syntheses in aqueous media have also been demonstrated to be effective under mild conditions. researchgate.net

Macrocyclic diimines can be formed from the condensation of diamines and dialdehydes, which can result in various macrocyclic products ([1+1], [2+2], etc.) or oligomeric and polymeric imines. nih.gov While not directly applicable to the acyclic target compound, this illustrates the tendency of diimine formation to yield complex mixtures without careful control of reaction conditions.

Approaches to C-Sn Bond Formation in Trimethylstannyl Moieties

The formation of the carbon-tin (C-Sn) bond is central to the synthesis of organotin compounds, including the trimethylstannyl moieties of the target molecule. sigmaaldrich.com Organotin compounds, or stannanes, are organometallic compounds containing at least one tin-carbon bond. sigmaaldrich.com Several general methods are employed for the creation of these bonds.

One of the most common methods involves the reaction of a tin halide, such as tin tetrachloride (SnCl₄), with an organometallic nucleophile like a Grignard reagent (RMgX) or an organolithium reagent (RLi). wikipedia.orguu.nl These reactions are effective for producing tetraorganotin compounds. wikipedia.orguu.nl For instance, the reaction of tin tetrachloride with four equivalents of methylmagnesium bromide would yield tetramethyltin.

For the synthesis of mixed organotin compounds, such as those containing both methyl groups and the methanediimine backbone, a stepwise approach is often necessary. This can involve the use of organotin halides (R₄₋ₙSnXₙ) as precursors. wikipedia.org For example, trimethyltin (B158744) chloride (Me₃SnCl) is a common starting material that can react with a suitable nucleophile to introduce a fourth, different organic group. youtube.com

Transmetalation reactions are another powerful tool for C-Sn bond formation. wikipedia.org This involves the exchange of an organic group from a more electropositive metal to tin. For example, reacting an organolithium compound with an organotin halide is a frequent strategy to generate a new C-Sn bond. youtube.comwikipedia.org The Li/Sn exchange is particularly useful as the trialkylstannane precursors often lead to fewer side reactions. organicchemistrydata.org

Convergent and Divergent Synthetic Pathways for this compound and Analogues

The synthesis of this compound can be envisioned through both convergent and divergent strategies. A convergent approach would involve the preparation of a trimethylstannyl-substituted imine precursor, which is then dimerized or coupled. A divergent strategy would start with a central methanediimine core that is subsequently stannylated.

Exploration of Stille Coupling Methodologies for Bis(trimethylstannyl) Substrates

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organic halide or pseudohalide. wikipedia.org This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.com While typically used for C-C bond formation, the principles of transmetalation from tin to palladium are relevant.

In the context of synthesizing bis(trimethylstannyl) compounds, Stille-type couplings can be employed. For example, 2,5-bis(trimethylstannyl)tellurophene has been used in Stille couplings with aryl iodides. researchgate.net The synthesis of bis(trimethylstannyl)aryl compounds has also been achieved through the reaction of aryl diethyl phosphates with sodium trimethylstannide in liquid ammonia (B1221849) under irradiation. conicet.gov.ar

A hypothetical Stille-based approach to this compound might involve a precursor with two leaving groups on the central carbon, which could then be coupled with a trimethylstannylating agent in a palladium-catalyzed reaction. However, the stability of such a precursor would be a significant challenge.

Evaluation of Organolithium and Grignard Reagents in Organotin Synthesis

Organolithium and Grignard reagents are fundamental in the synthesis of organotin compounds. wikipedia.org They act as powerful nucleophiles, readily attacking the electrophilic tin center of tin halides. wikipedia.org

Grignard Reagents: The reaction of a Grignard reagent with a tin(IV) halide is a widely used method for preparing tetraorganotin compounds. uu.nl To achieve full substitution, an excess of the Grignard reagent is often used. uu.nl For the synthesis of mixed tetraorganotins, an organotin halide can be reacted with a different Grignard reagent. uu.nl For example, dialkyldihalotins (R₂SnX₂) can be reacted with two equivalents of a Grignard reagent (R'MgX) to form R₂R'₂Sn.

Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts. saylor.org They are frequently used to prepare other organometallic compounds, including organotins, through transmetalation. wikipedia.org The reaction of an organolithium reagent with an organotin halide is a common method for creating a C-Sn bond. wikipedia.org A key advantage of using organolithium reagents is the ability to generate them through deprotonation of acidic protons or via lithium-halogen exchange, providing access to a wide range of organolithium species. wikipedia.org

A potential route to this compound could involve the formation of a dilithiated methanediimine species, which would then be quenched with two equivalents of trimethyltin chloride. The generation and stability of such a dilithiated species would be a primary obstacle.

The following table summarizes the general reactivity and applications of these reagents in organotin synthesis:

| Reagent Type | General Formula | Typical Precursors | Key Features in Organotin Synthesis |

| Grignard Reagents | RMgX | Alkyl/Aryl Halides + Mg | Widely used for tetraorganotin synthesis from SnCl₄. wikipedia.org |

| Organolithium Reagents | RLi | Alkyl/Aryl Halides + Li or through deprotonation | Highly reactive; used for transmetalation with tin halides. wikipedia.org |

One-Pot and Multicomponent Reactions for Methanediimine Assembly

One-pot and multicomponent reactions offer an efficient approach to complex molecules by combining several reaction steps in a single flask, avoiding the isolation of intermediates. The Biginelli reaction is a classic example of a one-pot synthesis of dihydropyrimidinones. bas.bg

While a specific one-pot synthesis for this compound is not documented, the principles of multicomponent reactions could be applied. For instance, a reaction involving a source of the central carbon, two equivalents of a nitrogen source, and two equivalents of a trimethylstannylating agent could potentially assemble the target molecule in a single step. The synthesis of α-diimines from alkylammonium salts in a one-pot procedure has been reported, demonstrating the feasibility of this approach for related structures. chemrxiv.org

The development of a one-pot synthesis for this compound would require careful selection of mutually compatible reactants and reaction conditions to favor the formation of the desired product over potential side reactions.

Reactivity and Mechanistic Investigations

Elucidation of Reaction Mechanisms Involving the Tin-Carbon Bonds

The presence of two trimethylstannyl groups attached to the central carbon atom of the methanediimine core is expected to dominate the reactivity of the tin-carbon bonds.

Transmetallation Processes with N,N'-bis(trimethylstannyl)methanediimine

Transmetallation is a common reaction for organostannanes, involving the transfer of an organic group from tin to another metal. researchgate.net For this compound, it is plausible that one or both of the trimethylstannyl groups could be exchanged with other metals or organometallic fragments. This process is often driven by the relative electronegativity of the metals and the stability of the resulting products. Such reactions could serve as a pathway to synthesize novel bimetallic or polymetallic complexes centered around the methanediimine ligand.

Cleavage and Functionalization of C-Sn Bonds

The carbon-tin (C-Sn) bond is susceptible to cleavage under various conditions, including photochemically induced processes. researchgate.netnih.gov Research on other organostannanes has demonstrated that C-Sn bonds can be cleaved to generate highly reactive carbon radical species through single electron transfer processes. nih.gov This suggests that this compound could potentially undergo similar radical reactions, allowing for the functionalization of the central carbon atom. Furthermore, the C-Sn bond can be cleaved by electrophiles, leading to the substitution of the trimethylstannyl group with other functional groups.

Reactivity of the Imine Functionalities (C=N)

The two imine (C=N) double bonds in this compound are expected to exhibit reactivity typical of this functional group, including additions and cycloadditions.

Nucleophilic and Electrophilic Additions to the Imine Group

Imines are known to undergo nucleophilic addition reactions at the carbon atom of the C=N double bond. nih.govnih.gov The electron-withdrawing nature of the adjacent nitrogen atom makes the carbon atom electrophilic. Therefore, this compound would be expected to react with a variety of nucleophiles. Conversely, the nitrogen atoms of the imine functionalities possess lone pairs of electrons and can act as nucleophiles, reacting with electrophiles. youtube.com The specific outcomes of these reactions would likely be influenced by the steric bulk of the trimethylstannyl groups.

Cycloaddition Reactions and Heterocycle Formation

The imine groups can participate in cycloaddition reactions, serving as dienophiles or dipolarophiles to form various heterocyclic structures. beilstein-journals.orgnih.govqut.edu.au For instance, [4+2] cycloaddition reactions (Diels-Alder type reactions) with dienes could lead to the formation of six-membered nitrogen-containing heterocycles. rsc.org Similarly, 1,3-dipolar cycloadditions with 1,3-dipoles would be expected to yield five-membered heterocyclic rings. mdpi.comresearchgate.net The unique structure of this compound, with its two adjacent imine functionalities, could potentially lead to the formation of novel fused or spirocyclic heterocyclic systems. rsc.orgnih.gov

Investigations into Ligand Exchange and Derivatization Reactions

Ligand exchange reactions involving the tin centers are a plausible pathway for the derivatization of this compound. The trimethylstannyl groups could potentially be exchanged with other alkyl or aryl groups, or with halide ligands, by reacting with appropriate organotin reagents or metal halides. semanticscholar.org Furthermore, derivatization could be achieved through reactions at the imine nitrogen atoms. For example, N-alkylation or N-acylation could be possible, leading to the formation of quaternary iminium salts or N-acyl derivatives, respectively. dtu.dk These derivatization reactions would modify the electronic and steric properties of the molecule, potentially tuning its reactivity for specific applications.

Coordination Chemistry of N,n Bis Trimethylstannyl Methanediimine

Ligand Design Principles and Coordination Modes

Detailed studies concerning the ligand design principles and coordination modes of N,N'-bis(trimethylstannyl)methanediimine are not present in the current body of scientific literature. The potential for this molecule to act as a bidentate or multidentate ligand, as well as the specifics of chelate ring formation and stability, remain subjects for future investigation.

Bidentate vs. Multidentate Coordination Potential

There is no available research that characterizes the coordination potential of this compound. The presence of two nitrogen atoms suggests the possibility of bidentate coordination, but the steric and electronic effects of the trimethylstannyl groups on this behavior have not been experimentally determined.

Chelate Ring Formation and Stability

Information regarding the formation of chelate rings between this compound and metal ions, including the thermodynamic stability of such rings, is absent from published scientific reports.

Complexation with Transition Metals

The synthesis and characterization of coordination complexes involving this compound and transition metals have not been reported. Consequently, there is no data on the structural and electronic properties of any such metal-methanediimine complexes.

Synthesis and Structural Characterization of Metal-Methanediimine Complexes

There are no published methods for the synthesis of metal complexes with this compound, nor are there any reports on the structural characterization of such compounds using techniques like X-ray crystallography or spectroscopic methods.

Electronic Structure and Bonding Analysis in Metal Adducts

Due to the absence of synthesized metal adducts, no electronic structure or bonding analyses have been performed. Theoretical or experimental studies detailing the nature of the metal-ligand bond in these hypothetical complexes are not available.

Interactions with Main Group Elements

Similarly, the interaction of this compound with main group elements has not been documented in the scientific literature. The reactivity and coordination behavior of this ligand towards elements such as aluminum, gallium, indium, or tin itself remain unexplored areas of research.

Supramolecular Assembly and Metallosupramolecular Architectures of this compound

The utility of this compound, more commonly referred to as N,N'-bis(trimethylstannyl)carbodiimide, as a building block in supramolecular chemistry and for the construction of metallosupramolecular architectures is an area of growing interest. The molecule's unique combination of reactive Sn-N bonds and a linear N=C=N backbone provides a versatile platform for the rational design of extended structures through coordination-driven self-assembly.

The fundamental principle guiding the formation of supramolecular assemblies from this precursor is the Lewis acidic nature of the tin centers and the potential for the carbodiimide (B86325) nitrogen atoms to act as Lewis basic donor sites. The trimethylstannyl groups can participate in coordination interactions, potentially increasing the coordination number of the tin atom beyond four. This has been suggested by spectroscopic data for related N-substituted N-(trimethylstannyl)cyanamides, which indicate a coordination number greater than four for the tin atom tandfonline.com. This tendency for higher coordination is a key factor in the formation of extended networks.

While specific, discrete metallosupramolecular architectures involving N,N'-bis(trimethylstannyl)carbodiimide are not extensively documented in the literature, the principles of its coordination chemistry suggest a strong potential for the formation of coordination polymers and other supramolecular motifs. The linear geometry of the carbodiimide unit can act as a rigid spacer, while the tin centers can serve as nodes for connecting to other ligands or molecules.

The types of supramolecular assemblies that could, in principle, be formed can be inferred from the broader field of metal carbodiimide chemistry. In solid-state structures of transition metal carbodiimides, the NCN²⁻ unit often acts as a bridging ligand, leading to the formation of extended lattices rwth-aachen.deresearchgate.netnih.gov. For instance, in CoNCN and NiNCN, the carbodiimide units are coordinated to six metal cations in a trigonal prismatic fashion, resulting in a layered structure researchgate.net. This demonstrates the capability of the carbodiimide moiety to facilitate the assembly of multidimensional networks.

The reactivity of the Sn-N bond in N,N'-bis(trimethylstannyl)carbodiimide offers another avenue for constructing supramolecular systems. The reaction with protic sources or other electrophiles can lead to the formation of new functionalized ligands in situ, which can then self-assemble with metal ions to form complex architectures.

Table 1: Potential Supramolecular Interactions and Structural Motifs Involving N,N'-bis(trimethylstannyl)carbodiimide

| Interaction Type | Description | Potential Structural Motif |

| Coordination Bonding | Lewis acidic tin centers interacting with Lewis basic donor atoms (e.g., nitrogen, oxygen) from other molecules. | Coordination polymers (1D, 2D, or 3D networks), discrete metallacycles. |

| Bridging Carbodiimide | The linear N=C=N unit bridging two or more metal centers. | Linear chains, layered structures. |

| Intermolecular Sn···N/X Contacts | Weak interactions between tin atoms and nitrogen or other electronegative atoms in adjacent molecules. | Extended packing arrangements, stabilization of larger architectures. |

| van der Waals Forces | Interactions between the trimethylsilyl groups on adjacent molecules. | Close packing of molecules in the solid state. |

Catalytic Applications and Reaction Pathway Analysis

N,N'-bis(trimethylstannyl)methanediimine as a Precatalyst or Ligand in Homogeneous Catalysis

There is currently no available scientific literature to suggest that this compound has been investigated or utilized as a precatalyst or ligand in homogeneous catalysis. Extensive searches of chemical databases and scholarly articles did not yield any instances of this compound being employed in such a capacity.

Exploration in C-H Functionalization Reactions

No research has been published detailing the exploration or application of this compound in C-H functionalization reactions. The potential for this compound to act as a ligand or precatalyst in the activation and functionalization of carbon-hydrogen bonds remains an unexplored area of chemical research.

Other Metal-Catalyzed Organic Transformations

A comprehensive search of the available literature reveals no instances of this compound being used in any other metal-catalyzed organic transformations. Its potential utility in fields such as cross-coupling, carbonylation, or polymerization reactions has not been reported.

Mechanistic Studies of Catalytic Cycles

Consistent with the absence of its application in catalysis, there are no mechanistic studies of catalytic cycles involving this compound. The subsequent subsections are therefore also without a basis in the current scientific literature.

Identification of Active Catalytic Species

As there are no known catalytic reactions involving this compound, no active catalytic species derived from this compound have been identified or proposed.

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

No kinetic isotope effect studies have been conducted for any reaction involving this compound for the purpose of elucidating a reaction mechanism, as no such catalytic reactions have been reported.

In-situ Spectroscopic Monitoring of Catalytic Processes

There is no available research in the public domain that employs in-situ spectroscopic techniques to monitor catalytic processes involving this compound. While in-situ spectroscopy is a powerful tool for elucidating reaction mechanisms and identifying transient intermediates in catalysis, its application to this particular compound has not been reported.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of chemical compounds in solution. For N,N'-bis(trimethylstannyl)methanediimine, a multi-pronged NMR approach would be essential.

Multi-nuclear NMR (¹H, ¹³C, ¹¹⁹Sn) for Structural Characterization

A complete NMR characterization would involve the analysis of ¹H, ¹³C, and ¹¹⁹Sn isotopes, each providing unique insights into the molecular framework.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, primarily showing a signal for the methyl protons of the two trimethylstannyl ((CH₃)₃Sn) groups. The chemical shift and multiplicity of this signal would confirm the magnetic equivalence of the methyl groups.

¹³C NMR: The carbon-13 NMR spectrum would reveal signals for the methyl carbons and, importantly, the central carbodiimide (B86325) carbon (N=C=N). The chemical shift of the latter would be particularly diagnostic of the electronic environment of this functional group.

¹¹⁹Sn NMR: Tin-119 NMR is a powerful tool for directly probing the tin centers. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents. This data would be crucial in confirming the bonding environment of the tin atoms within the molecule.

Interactive Data Table: Expected NMR Data (Hypothetical)

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Coupling Constants |

| ¹H (CH₃) | 0.2 - 0.5 | Singlet with ¹¹⁷/¹¹⁹Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 50-60 Hz |

| ¹³C (CH₃) | -10 to 0 | Singlet with ¹¹⁷/¹¹⁹Sn satellites | ¹J(¹¹⁹Sn-¹³C) |

| ¹³C (NCN) | 120 - 140 | Singlet | |

| ¹¹⁹Sn | +50 to +150 | Singlet |

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to study dynamic processes such as conformational changes or chemical exchange. For this compound, DNMR could potentially provide information on the rotation around the Sn-N bonds and any fluxional processes occurring in solution. However, no specific studies of this nature have been reported for this compound.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the mass-to-charge ratio (m/z) of the molecular ion. This precise mass measurement allows for the unambiguous determination of the molecular formula, C₇H₁₈N₂Sn₂, by comparing the experimental mass to the calculated exact mass.

Fragmentation Pattern Analysis for Structural Insights

Analysis of the fragmentation pattern in the mass spectrum provides a molecular fingerprint and can be used to deduce the connectivity of the atoms. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl groups and potentially the cleavage of the Sn-N bond, leading to fragments such as [M-CH₃]⁺ and [(CH₃)₃Sn]⁺. The isotopic pattern of tin would be a key feature in identifying tin-containing fragments.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. researchgate.net These methods probe the vibrational energy levels of molecules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net The techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa, governed by molecular symmetry and selection rules. uzh.ch

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Asymmetric Stretch | N=C=N | 2150 - 2100 | Very Strong | Weak |

| Symmetric Stretch | N=C=N | ~1460 | Inactive / Very Weak | Strong |

| C-H Asymmetric & Symmetric Stretches | Sn(CH₃)₃ | 3000 - 2850 | Medium - Strong | Medium - Strong |

| C-H Deformations (Scissoring, Wagging, etc.) | Sn(CH₃)₃ | 1450 - 1150 | Medium | Medium |

| Sn-C Asymmetric & Symmetric Stretches | Sn-C | 600 - 500 | Strong | Strong |

| Sn-N Stretch | Sn-N | 500 - 400 | Medium | Medium |

| Sn(CH₃)₃ Rocking and Bending Modes | Sn(CH₃)₃ | < 300 | Medium | Medium |

This table is based on characteristic frequencies for organotin compounds and carbodiimides. Actual values may vary.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. science-softcon.de The absorption of a photon of appropriate energy promotes an electron from a lower-energy occupied molecular orbital (like a bonding σ, π, or non-bonding n orbital) to a higher-energy unoccupied molecular orbital (an anti-bonding σ* or π* orbital). science-softcon.denist.gov

The this compound molecule contains several types of electrons that can undergo electronic transitions. The core chromophore is the N=C=N group, which contains π bonds and non-bonding lone pairs on the nitrogen atoms. The expected electronic transitions for this compound would include:

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (the lone pairs on the nitrogen atoms) to an anti-bonding π* orbital associated with the N=C=N system. These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths.

π → π* transitions: This type of transition involves promoting an electron from a bonding π orbital to an anti-bonding π* orbital within the carbodiimide group. These transitions are generally strong (high molar absorptivity) and appear at shorter wavelengths compared to n → π* transitions.

σ → σ* and n → σ* transitions: Transitions involving sigma bonds or promotions from non-bonding orbitals to anti-bonding sigma orbitals require higher energy and typically occur in the far-UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers.

A specific, experimentally determined UV-Vis absorption spectrum for this compound is not available in the current body of scientific literature. Therefore, specific values for the maximum absorbance wavelengths (λmax) and molar absorptivities (ε) cannot be provided.

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

There is no available research data from quantum chemical calculations on N,N'-bis(trimethylstannyl)methanediimine.

No published studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic properties such as HOMO-LUMO energy gaps for this compound were found.

Specific Natural Bond Orbital (NBO) analysis to investigate donor-acceptor interactions, charge transfer, and hybridization within the this compound molecule has not been reported in the scientific literature.

Computational Modeling of Reaction Pathways and Transition States

There is a lack of published computational models detailing the reaction pathways, transition state structures, and activation energies for reactions involving this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No theoretical studies predicting spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound and comparing them with experimental values are available.

Ligand Field Theory Applications to Coordination Complexes

The application of Ligand Field Theory to any potential coordination complexes formed by this compound acting as a ligand has not been explored in the available literature.

Potential Applications in Materials Science As a Synthetic Building Block

Precursor Chemistry for Hybrid Organic-Inorganic Materials

Organotin compounds are widely utilized as precursors for the synthesis of hybrid organic-inorganic materials and tin oxide-based thin films. nih.govacs.org The trimethylstannyl groups in N,N'-bis(trimethylstannyl)methanediimine can undergo hydrolysis and condensation reactions to form a tin-oxygen backbone, while the organic methanediimine unit can be retained to impart specific functionalities to the resulting hybrid material. This approach allows for the creation of materials with a unique combination of properties derived from both the organic and inorganic components. nih.gov

For instance, the hydrolysis-condensation of similar bistannyl compounds has been shown to produce nanostructured polystannoxane films. nih.gov By analogy, this compound could be used to create hybrid films where the methanediimine units are regularly incorporated into a tin-oxide matrix. Such materials could exhibit interesting properties for applications in gas sensing or as dielectric layers. The organic component can introduce porosity and specific surface functionalities, enhancing the performance of the final material. chinesechemsoc.org

Incorporation into Semiconducting Polymers and Oligomers

The development of organic polymer-based semiconductors has rapidly advanced, with applications in organic electronics becoming increasingly prevalent. The synthesis of these materials often relies on versatile and efficient polymerization techniques.

The trimethylstannyl groups are key to the utility of this compound in polymer synthesis. These groups are excellent reagents for palladium-catalyzed cross-coupling reactions, most notably the Stille polymerization. wikipedia.org Stille polycondensation is a powerful method for forming carbon-carbon bonds and is widely used to create conjugated polymers for electronic applications. rsc.orgwiley-vch.de

In a typical Stille polymerization, an organotin compound (like this compound) is reacted with an organic dihalide in the presence of a palladium catalyst. wiley-vch.de The bifunctional nature of this compound, possessing two trimethylstannyl groups, allows it to act as a monomer and be incorporated into a polymer chain. This reaction is known for its tolerance of a wide range of functional groups and mild reaction conditions, making it suitable for the synthesis of complex polymer architectures. rsc.org

The general mechanism for the Stille coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide. wikipedia.org

Transmetalation: The organotin compound transfers its organic group to the palladium center. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, and the palladium(0) catalyst is regenerated. wikipedia.org

By using this compound as the organotin monomer, polymers containing the methanediimine unit in the main chain can be synthesized.

| Monomer Type | Reactive Group | Key Advantages | Potential Applications |

|---|---|---|---|

| Organotin (e.g., this compound) | -SnR₃ | Air and moisture stable, tolerant to many functional groups. | Conjugated polymers for OFETs, OPVs, OLEDs. |

| Organoboron (Suzuki Coupling) | -B(OR)₂ | Boronic acids are generally non-toxic. | Widely used for a variety of conjugated polymers. |

| Organozinc (Negishi Coupling) | -ZnX | Highly reactive, good for less reactive halides. | Synthesis of complex organic molecules and polymers. |

The methanediimine unit, also known as a carbodiimide (B86325), is a unique functional group to incorporate into a polymer backbone. wikipedia.org Carbodiimides are known for their reactivity and can influence the properties of the resulting polymer in several ways.

Polymer Morphology and Solubility: The geometry of the methanediimine unit can affect how the polymer chains pack in the solid state. This, in turn, influences the material's charge transport properties. The presence of this unit might also impact the polymer's solubility, which is an important factor for solution-based processing of electronic devices.

Post-Polymerization Modification: The reactive nature of the carbodiimide group could potentially be used for post-polymerization modification. wikipedia.org This would allow for further tuning of the polymer's properties or for the attachment of other functional groups. For example, carbodiimides are known to react with carboxylic acids, which could be a route to creating crosslinked materials or grafting side chains. teijin.com

Fabrication of Functional Nanostructures

Organotin compounds have been successfully used as precursors for the fabrication of various functional nanostructures, including nanoparticles and thin films. researchgate.netresearchgate.net The thermal decomposition or chemical transformation of organotin precursors can lead to the formation of tin-based nanomaterials with controlled size and morphology. tandfonline.commdpi.com

This compound could serve as a single-source precursor for the synthesis of tin-carbonitride or tin oxide nanomaterials. By carefully controlling the reaction conditions, such as temperature and atmosphere, it might be possible to create nanostructures where the nitrogen and carbon from the methanediimine unit are incorporated into the final material. This could lead to doped nanomaterials with tailored electronic and optical properties. For example, organotin complexes have been used to prepare SnO₂ nanoparticles with applications in photocatalysis and sensing. mdpi.comdntb.gov.ua The presence of the organic linker in this compound could also be exploited to direct the self-assembly of these nanostructures.

Role in Optoelectronic Materials

The combination of a potentially conjugated methanediimine core and the ability to form semiconducting polymers via Stille polycondensation makes this compound a promising candidate for the development of novel optoelectronic materials. rsc.org Organotin-containing materials have shown potential in various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.gov

Polymers derived from this compound could exhibit interesting photophysical properties. The methanediimine unit, integrated into a conjugated polymer backbone, could influence the material's absorption and emission spectra. By pairing it with suitable comonomers (e.g., electron-donating or electron-accepting aromatic units), it would be possible to tune the bandgap and color of the emitted light in an OLED or to optimize the absorption spectrum for solar cell applications.

| Application | Potential Role of the Polymer | Key Properties Influenced by the Monomer |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Charge carrier mobility, on/off ratio, air stability. |

| Organic Photovoltaics (OPVs) | Electron donor or acceptor material | Absorption spectrum, energy levels (HOMO/LUMO), morphology of the active layer. |

| Organic Light-Emitting Diodes (OLEDs) | Emissive layer or charge transport layer | Emission color, quantum efficiency, operational stability. |

While direct research on this compound is limited in publicly accessible literature, an analysis of its constituent functional groups reveals its significant potential as a versatile building block in materials science. The presence of two trimethylstannyl groups makes it an ideal monomer for Stille polycondensation, enabling the synthesis of novel semiconducting polymers. The central methanediimine unit offers a unique opportunity to tune the electronic, morphological, and reactive properties of these polymers. Furthermore, its potential as a precursor for hybrid materials and functional nanostructures, as well as its promise for applications in optoelectronics, underscores the need for further investigation into this and related compounds. The exploration of such novel monomers is crucial for the continued advancement of organic and hybrid materials with tailored properties for a wide range of technological applications.

Future Research Directions and Prospects

Design and Synthesis of Novel Derivatives with Tunable Properties

The core structure of N,N'-bis(trimethylstannyl)methanediimine offers multiple avenues for synthetic modification to create a library of derivatives with tailored electronic and steric properties. Future research could focus on the systematic replacement of the trimethylstannyl groups with other organotin moieties.

One promising direction is the substitution of the methyl groups on the tin atoms with bulkier alkyl or aryl groups. This modification would not only influence the solubility and thermal stability of the resulting compounds but also modulate the Lewis acidity of the tin centers. The reactivity of organotin compounds is significantly dependent on the nature of the organic groups attached to the tin atom. For instance, increasing the steric bulk around the tin atoms could lead to derivatives with enhanced stability and selectivity in catalytic applications.

Furthermore, the synthesis of unsymmetrical derivatives, where the two tin groups are different, could lead to compounds with unique reactivity profiles. These could be achieved through stepwise synthesis, allowing for precise control over the final structure. The exploration of different synthetic methodologies, such as transmetalation reactions, will be crucial in accessing a diverse range of these novel derivatives. uobabylon.edu.iq

Table 1: Proposed Novel Derivatives of this compound and Their Potential Properties

| Derivative Class | R Group on Tin | Potential Properties |

| Symmetrical Alkyl | Ethyl, Butyl, Isopropyl | Increased solubility in organic solvents, modified Lewis acidity. |

| Symmetrical Aryl | Phenyl, Tolyl | Enhanced thermal stability, altered electronic properties through aromatic π-systems. |

| Unsymmetrical | One Trimethylstannyl, one Tri-n-butylstannyl | Bimetallic reactivity, potential for stepwise reactions. |

| Functionalized | Groups with donor atoms (e.g., ethers, amines) | Intramolecular coordination, modified catalytic activity. |

Exploration of Emerging Catalytic Transformations

Organotin compounds have long been recognized for their catalytic activity in a variety of organic transformations. researchgate.netrsc.org The unique electronic properties of this compound, arising from the combination of the reactive carbodiimide (B86325) core and the Lewis acidic tin centers, make it a compelling candidate for exploration in catalysis.

Future research should investigate the catalytic potential of this compound and its derivatives in reactions such as:

Guanidination Reactions: The addition of amines to carbodiimides is a fundamental method for the synthesis of guanidines. Organotin compounds have been shown to catalyze the addition of arylamines to N,N'-diisopropylcarbodiimide. researchgate.net this compound could act as both a reactant and a catalyst, or its derivatives could serve as effective pre-catalysts for these transformations.

Polymerization Catalysis: Organotin compounds are widely used as catalysts in polymerization reactions, such as the formation of polyurethanes and polyesters. uobabylon.edu.iqresearchgate.net The bimetallic nature of this compound derivatives could offer unique advantages in ring-opening polymerization of cyclic esters and other monomers, potentially leading to polymers with novel architectures and properties.

Activation of Small Molecules: The Lewis acidic tin centers could facilitate the activation of small molecules like carbon dioxide or isocyanates, enabling their insertion into various substrates. This could open up new avenues for the synthesis of valuable chemicals from readily available feedstocks.

Systematic studies correlating the structure of the organotin carbodiimide catalyst with its activity and selectivity will be crucial for the rational design of more efficient catalytic systems.

Advanced Materials Development from this compound Derivatives

The incorporation of organotin moieties into materials can impart unique properties, such as thermal stability and specific electronic characteristics. uobabylon.edu.iq this compound and its derivatives represent promising building blocks for the development of advanced materials.

A key area of future research will be the use of these compounds as monomers or cross-linking agents in the synthesis of novel organotin-containing polymers. The bifunctional nature of the molecule, with two reactive tin centers, makes it an ideal candidate for creating coordination polymers or hybrid organic-inorganic materials. For instance, reaction with dicarboxylic acids or other difunctional linkers could lead to the formation of extended network structures with interesting thermal and mechanical properties.

Furthermore, the carbodiimide backbone itself can be a site for further chemical modification, allowing for the introduction of other functional groups into the polymer chain. This could lead to the development of materials with tailored properties for specific applications, such as gas separation membranes, sensors, or flame retardants. The introduction of fluorine atoms onto the backbone of polymer structures, for example, has been shown to enhance crystalline properties. ossila.com

Another potential application lies in the area of thin-film coatings. Organotin compounds have been used to create protective coatings on various substrates. bsmiab.org Derivatives of this compound could be investigated for their ability to form thin, transparent, and durable films with potential applications in optics or as protective layers.

Interdisciplinary Research with Biological and Environmental Applications (excluding clinical human trials and safety profiles)

Organotin compounds are known to exhibit a wide range of biological activities. researchgate.net While excluding clinical applications, future interdisciplinary research could explore the potential of this compound derivatives in several areas.

In the field of agricultural science, organotin compounds have been utilized as fungicides and bactericides. chromatographyonline.com Novel derivatives of this compound could be screened for their efficacy against various plant pathogens. The ability to tune the lipophilicity and reactivity of these compounds by modifying the organic groups on the tin atom could lead to the development of more selective and effective agrochemicals.

From an environmental perspective, research could focus on the development of organotin-based sensors for the detection of specific anions or pollutants. The Lewis acidic tin centers can interact with various electron-donating species, and this interaction could be harnessed to create a detectable signal.

Furthermore, the study of the environmental fate and degradation of these novel organotin carbodiimides will be essential. nih.gov Understanding how these compounds behave in different environmental matrices will be crucial for assessing their long-term impact and for designing more environmentally benign alternatives. Research into the microbial degradation pathways of these compounds could also lead to bioremediation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.